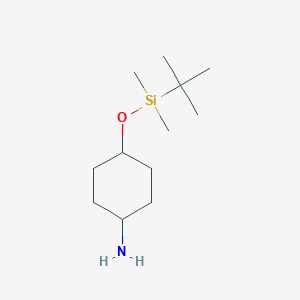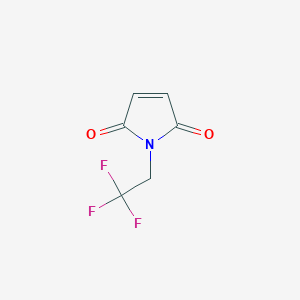![molecular formula C16H15F2NO5S B2502991 N-(3-(benzo[d][1,3]dioxol-5-il)-3-hidroxipropil)-2,6-difluorobenzenosulfonamida CAS No. 1421456-89-4](/img/structure/B2502991.png)
N-(3-(benzo[d][1,3]dioxol-5-il)-3-hidroxipropil)-2,6-difluorobenzenosulfonamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-2,6-difluorobenzenesulfonamide is a complex organic compound that features a benzo[d][1,3]dioxole moiety, a hydroxypropyl group, and a difluorobenzenesulfonamide group
Aplicaciones Científicas De Investigación
N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-2,6-difluorobenzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mecanismo De Acción
Target of Action
The primary target of this compound is the auxin receptor TIR1 (Transport Inhibitor Response 1) . TIR1 is a protein that plays a crucial role in plant growth and development. It is involved in the perception of the plant hormone auxin, which regulates various aspects of plant growth and development .
Mode of Action
This compound acts as an agonist to the auxin receptor TIR1 . An agonist is a substance that initiates a physiological response when combined with a receptor. In this case, the compound enhances the signaling responses related to root growth in plants . The compound’s interaction with TIR1 significantly enhances auxin response reporter’s (DR5:GUS) transcriptional activity .
Biochemical Pathways
The compound affects the auxin signaling pathway . This pathway is crucial for plant growth and development, particularly in root formation. The compound induces a common transcriptional response with auxin and down-regulates the expression of root growth-inhibiting genes . This results in the promotion of root growth.
Result of Action
The compound exhibits a remarkable promotive effect on root growth in both Arabidopsis thaliana and Oryza sativa . It enhances root-related signaling responses, leading to an increase in root growth . This is achieved through the compound’s interaction with the auxin receptor TIR1 and its subsequent impact on the auxin signaling pathway .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-2,6-difluorobenzenesulfonamide typically involves multiple steps. One common approach is to start with the benzo[d][1,3]dioxole core, which can be synthesized through a condensation reaction involving benzo[d][1,3]dioxole carbaldehyde and an appropriate amine . The hydroxypropyl group can be introduced via a nucleophilic substitution reaction, where a hydroxypropyl halide reacts with the benzo[d][1,3]dioxole derivative .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates .
Análisis De Reacciones Químicas
Types of Reactions
N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-2,6-difluorobenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group.
Reduction: The sulfonamide group can be reduced to an amine.
Substitution: The benzo[d][1,3]dioxole moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an amine.
Substitution: Introduction of various substituents on the aromatic ring.
Comparación Con Compuestos Similares
Similar Compounds
Benzo[d][1,3]dioxole derivatives: Compounds like (E)-N′-(benzo[d][1,3]dioxol-5-ylmethylene)-4-methyl-benzenesulfonohydrazide share structural similarities and have been studied for their biological activities.
Difluorobenzenesulfonamide derivatives: Compounds with similar sulfonamide groups have been explored for their potential as enzyme inhibitors and therapeutic agents.
Uniqueness
N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-2,6-difluorobenzenesulfonamide is unique due to the combination of its structural features, which confer specific chemical reactivity and biological activity. The presence of both the benzo[d][1,3]dioxole and difluorobenzenesulfonamide groups allows for diverse interactions with molecular targets, making it a versatile compound for various applications .
Propiedades
IUPAC Name |
N-[3-(1,3-benzodioxol-5-yl)-3-hydroxypropyl]-2,6-difluorobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F2NO5S/c17-11-2-1-3-12(18)16(11)25(21,22)19-7-6-13(20)10-4-5-14-15(8-10)24-9-23-14/h1-5,8,13,19-20H,6-7,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNIGWPMRVRWEMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(CCNS(=O)(=O)C3=C(C=CC=C3F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F2NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(3-acetamidophenyl)-2-({4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide](/img/structure/B2502911.png)
![(3,5-dimethylphenyl)(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2502912.png)
![1H,2H,3H,4H,5H-pyrido[4,3-b]indole-8-carboxylic acid hydrochloride](/img/new.no-structure.jpg)

![2-benzyl-5-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B2502915.png)
![N-[(4-chlorophenyl)methyl]-2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide](/img/structure/B2502916.png)


![4-(tert-butyl)-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2502924.png)

![2-(4-Chlorobenzyl)-4-[(4-chlorobenzyl)sulfanyl]quinazoline](/img/structure/B2502926.png)

![N,5-Dimethyl-2-methylsulfonyl-N-[1-(2,2,2-trifluoroethyl)piperidin-4-yl]pyrimidine-4-carboxamide](/img/structure/B2502930.png)
